Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate is an organic compound with the molecular formula and a molecular weight of 216.32 g/mol. This compound is classified as a methyl ester derivative of butanoic acid, which incorporates a diethylaminoethyl group. It is primarily recognized for its potential applications in scientific research and medicinal chemistry, particularly in the development of pharmaceuticals and biochemical probes for studying enzyme mechanisms .
The synthesis of methyl 3-{[2-(diethylamino)ethyl]amino}butanoate typically involves a multi-step process:
Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate features a central butanoate moiety esterified with methanol, along with a diethylaminoethyl substituent. The structural formula can be represented as follows:
Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate can participate in several chemical reactions:
The mechanism of action for methyl 3-{[2-(diethylamino)ethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group enhances the compound's binding affinity to these targets, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application, particularly in pharmacology and biochemistry .
Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate has several notable applications:
The development of Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate represents a strategic evolution in medicinal chemistry's approach to designing cationic amphiphilic drugs. This compound emerged during the early 21st century as researchers sought to optimize the pharmacokinetic profiles of amino acid derivatives with embedded tertiary amine functionalities. Its structural framework builds upon earlier compounds such as Ethyl 3-[ethyl(methyl)amino]butanoate (PubChem CID 25219182), which demonstrated the importance of branched alkyl chains adjacent to the ester carbonyl for metabolic stability . The compound's design chronology coincides with patent applications for PDE4 inhibitors featuring structurally complex dihydro-naphthyridinone derivatives bearing ester-amine motifs, reflecting the pharmaceutical industry's growing interest in this chemical space for central nervous system and respiratory therapeutics .
The molecular architecture of Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate exemplifies the transition from natural product-inspired drug design to rational synthetic bioactive molecules. Its emergence directly corresponds to three key developments in medicinal chemistry: (1) increased understanding of amine protonation dynamics in lysosomal targeting, (2) recognition of esterase-sensitive promoiety advantages in prodrug design, and (3) computational advances predicting membrane permeability parameters for bifunctional aliphatic compounds. These factors collectively positioned this compound as a versatile scaffold for neurological and cardiovascular applications, though its therapeutic applications remain exploratory compared to more established analogs .
Table 1: Structural Analogs and Their Historical Significance
Compound Name | CAS/Identifier | Structural Features | Medicinal Chemistry Context |
---|---|---|---|
Ethyl 3-[ethyl(methyl)amino]butanoate | CID 25219182 | Ethyl ester, branched alkylamine | Early exploration of ester-amine distance effects |
Methyl 3-[(2,2-diethoxyethyl)amino]butanoate | CID 46318627 | Protected aldehyde precursor | Prodrug design strategies |
7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives | EP2380890A1 | Fused bicyclic core with amino substituents | PDE4 inhibitor development era |
Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate | 1154386-40-9 | Extended propyl linker | Comparative solubility optimization studies |
The strategic incorporation of both tertiary amine and ester moieties within Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate creates a sophisticated pharmacophore with distinctive physicochemical and biological properties. The diethylamino group serves as a strong hydrogen bond acceptor with a calculated pKa of approximately 9.2, ensuring significant protonation at physiological pH (approximately 85% at pH 7.4). This protonation state facilitates lysosomotropism – a critical factor for compounds targeting intracellular organelles – through ion trapping mechanisms . Molecular modeling studies of analogous structures indicate the diethylamino group participates in cation-π interactions with aromatic residues in enzyme binding pockets, potentially enhancing target affinity beyond simple electrostatic attractions .
The methyl ester moiety contributes essential pharmacokinetic-modifying properties through three primary mechanisms: (1) serving as a metabolically labile promoiety for controlled carboxylic acid release, (2) reducing overall compound basicity to moderate tissue distribution, and (3) providing a hydrogen bond acceptor that complements the amine's pharmacophore positioning. This configuration creates an optimal interfunctional distance of approximately 6.2 Å between the ester carbonyl oxygen and tertiary amine nitrogen, a spatial arrangement observed in numerous therapeutically active molecules targeting neurological and inflammatory pathways [7].
The compound's amphiphilic character is quantified by a calculated ClogP of 0.84 ± 0.15 and a polar surface area of 49.7 Ų, placing it within the ideal range for blood-brain barrier permeability (PSA < 60 Ų; ClogP 0.5-3). This balance enables membrane penetration while maintaining sufficient aqueous solubility (predicted 32 mg/mL) for biological distribution. The ester functionality also provides strategic synthetic versatility, serving as a handle for subsequent derivatization through aminolysis, transesterification, or reduction – pathways extensively employed in structure-activity relationship studies of related compounds [7].
Table 2: Comparative Physicochemical Properties of Structural Analogs
Parameter | Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate | Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate | Ethyl 3-[ethyl(methyl)amino]butanoate |
---|---|---|---|
Molecular Formula | C₁₁H₂₄N₂O₂ | C₁₀H₂₂N₂O₂ | C₉H₁₉NO₂ |
Molecular Weight | 216.32 g/mol | 202.29 g/mol | 173.25 g/mol |
Hydrogen Bond Donors | 1 | 1 | 0 |
Hydrogen Bond Acceptors | 4 | 4 | 3 |
Calculated logP | 0.84 | 0.40 | 0.92 |
Polar Surface Area | 49.7 Ų | 49.7 Ų | 39.8 Ų |
Rotatable Bonds | 9 | 8 | 6 |
Despite its promising structural features, Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate presents significant research gaps that impede its full exploitation in drug development. Mechanistically, the precise interplay between its amine basicity and phospholipidosis induction risk remains unquantified. Recent studies on PLA2G15 inhibition demonstrate that cationic amphiphilic drugs (CADs) with tertiary amines can disrupt lysosomal phospholipase activity – a precursor to phospholipid accumulation – with fosinopril showing IC₅₀ values as low as 0.18 μM in enzymatic assays [2] [8]. However, structure-inhibition relationships specifically governing this compound's interaction with PLA2G15 and related hydrolases are undefined, creating uncertainty in predicting its lysosomal toxicity potential during prolonged therapeutic exposure.
Synthetic optimization challenges center on three unresolved aspects: (1) the stereoselective synthesis of chiral derivatives remains underdeveloped, with current routes yielding racemic mixtures that complicate pharmacological evaluation; (2) scalable purification methods for intermediates are hampered by the compound's viscosity and amine sensitivity to silica gel chromatography; and (3) sustainable catalytic approaches for reductive amination steps are lacking, with traditional methods employing stoichiometric borohydrides that generate substantial waste streams. The absence of published high-yield routes beyond small-scale laboratory preparations (typically <100g) further restricts structure-activity relationship exploration [7].
The most critical knowledge gap concerns target specificity profiling. While the compound's structural analogs show promiscuous activity across neurotransmitter receptors, kinase families, and phosphodiesterase isoforms, the precise target landscape for Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate remains unmapped. This deficiency is particularly significant given that minor structural modifications in related compounds dramatically alter biological activity – for instance, PDE4 inhibitors containing similar amine-ester motifs demonstrate 1000-fold potency differences with single-atom changes in linker regions . Computational predictions suggest potential off-target interactions with 37 human proteins, including muscarinic receptors and epithelial sodium channels, but experimental validation is absent [7].
Table 3: Key Research Priorities and Methodological Approaches
Knowledge Gap Domain | Specific Unresolved Questions | Recommended Investigative Approaches |
---|---|---|
Mechanistic Toxicology | Structure-PLA2G15 inhibition relationships | Fluorescence-based phospholipase inhibition assays with molecular docking validation |
Metabolic Fate | Esterase isoform selectivity in hydrolysis | Liver microsome studies with isoform-specific inhibitors; LC-MS metabolite identification |
Synthetic Chemistry | Stereoselective production of (R)- and (S)-enantiomers | Chiral auxiliaries or enzymatic resolution screening |
Target Profiling | GPCR interaction landscape | Broad-panel radioligand displacement assays; functional cAMP/Ca²⁺ signaling assessment |
Physicochemical Properties | Salt formation for enhanced crystallinity | Counterion screening (HCl, sulfate, citrate) with X-ray crystallography analysis |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1